molecular formula C13H8BrClN2 B3038995 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole CAS No. 946386-78-3

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole

Cat. No.: B3038995
CAS No.: 946386-78-3
M. Wt: 307.57 g/mol
InChI Key: QSYQOYUPULGRTL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group at the 2-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromobenzoyl chloride in the presence of a suitable base, followed by chlorination. The reaction conditions often include:

  • Condensation Reaction

      Reactants: o-Phenylenediamine and 4-bromobenzoyl chloride.

      Catalyst/Base: Pyridine or triethylamine.

      Solvent: Dichloromethane or chloroform.

      Temperature: Room temperature to reflux conditions.

  • Chlorination

      Reagent: Thionyl chloride or phosphorus pentachloride.

      Solvent: Anhydrous conditions are preferred.

      Temperature: Typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

      Electrophilic Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1H-benzimidazole: Lacks the chlorine substitution at the 5-position.

    5-Chloro-1H-benzimidazole: Lacks the bromophenyl substitution at the 2-position.

    2-Phenyl-5-chloro-1H-benzimidazole: Substitutes a phenyl group instead of a bromophenyl group at the 2-position.

Uniqueness

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacologically active compound and its utility in various synthetic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYQOYUPULGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262151
Record name 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-78-3
Record name 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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